IDO1 Inhibitory Potency: Target Compound vs. Structurally Divergent IDO1 Inhibitor Benchmark
In a cell-free enzymatic assay, 2-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione inhibited human recombinant indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 9.18 µM (9.18E+3 nM) after 60 min incubation measured by fluorescence [1]. A structurally unrelated IDO1 inhibitor from patent US10034939 (Example 9, a non-indoloquinoxaline chemotype) achieved an IC₅₀ of 0.100 µM (100 nM) against human IDO1 with N-terminal His-tag expressed in E. coli, representing a ~92-fold greater potency [2]. However, the target compound's micromolar potency within the indolo[2,3-b]quinoxaline class provides a tractable starting point for scaffold-specific optimization.
| Evidence Dimension | IDO1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9.18 µM (9.18E+3 nM) |
| Comparator Or Baseline | Patent Example 9 (non-indoloquinoxaline IDO1 inhibitor): IC₅₀ = 0.100 µM (100 nM) |
| Quantified Difference | ~92-fold less potent than the non-class comparator |
| Conditions | Target: human recombinant IDO1, 60 min, fluorescence-based assay; Comparator: human IDO1 His-tag purified from E. coli |
Why This Matters
Quantified IDO1 inhibitory activity establishes a functional benchmark for this indoloquinoxaline-phthalimide hybrid, enabling researchers to select it as an IDO1-targeting probe scaffold and to differentiate it from both more potent non-class inhibitors and uncharacterized in-class analogs.
- [1] BindingDB Entry BDBM50618453 (CHEMBL5403916). IC₅₀ = 9.18E+3 nM; Inhibition of human recombinant IDO1. Guilin Medical University / ChEMBL curation. View Source
- [2] BindingDB Entry BDBM223007 (US10034939, Example 9). IC₅₀ = 100 nM; Human indoleamine 2,3-dioxygenase (IDO) with N-terminal His-tag expressed in E. coli. View Source
